molecular formula C10H13NO2 B1211234 4-Dimethylcarbamoylbenzyl alcohol CAS No. 60519-03-1

4-Dimethylcarbamoylbenzyl alcohol

Cat. No. B1211234
CAS RN: 60519-03-1
M. Wt: 179.22 g/mol
InChI Key: SIDFORUPYBJQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dimethylcarbamoylbenzyl alcohol, also known as DMBA, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It has been extensively studied for its physical and chemical properties, as well as its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 4-Dimethylcarbamoylbenzyl alcohol consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.

Scientific Research Applications

Neuroprotective Effects

4-Dimethylcarbamoylbenzyl alcohol and its derivatives, such as 4-hydroxybenzyl alcohol (4-HBA), have been investigated for their neuroprotective properties. Studies have demonstrated their effectiveness in reducing brain damage following ischemic stroke. For instance, 4-HBA has shown robust neuroprotective effects in rat models of stroke by mitigating zinc toxicity in neurons and astrocytes, which contributes to its therapeutic potential for ischemic brain damage (Luo et al., 2018). Another study highlighted 4-HBA's role in preventing apoptosis, a form of programmed cell death, during transient focal cerebral ischemia in rats (Yu et al., 2010).

Antioxidant Action

The antioxidant capabilities of 4-HBA derivatives have been recognized as another significant therapeutic avenue. Research has indicated that these compounds can protect against oxidative stress in cerebral injury, suggesting a potential use in treatments for neurological disorders (Yu et al., 2011). Specifically, 4-HBA has been found to enhance anti-oxidative defense mechanisms in astrocytes, which in turn confer protective effects in the brain (Luo et al., 2017).

Catalytic and Synthetic Applications

In the field of catalysis and synthesis, derivatives of 4-Dimethylcarbamoylbenzyl alcohol have been used in various reactions. For example, a study on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-dimethylcarbamoylbenzyl alcohol, demonstrated their effectiveness in producing aldehydes under visible light irradiation (Higashimoto et al., 2009). Another research explored the use of these compounds in the oxidation of primary alcohols, highlighting their potential in organic synthesis (Maryam et al., 2015).

Anti-Cancer Properties

The anti-cancer potential of 4-HBA has also been investigated. A study found that 4-HBA inhibits the development of new blood vessels, a process crucial for tumor growth, suggesting its use in anti-cancer therapy (Laschke et al., 2013).

properties

IUPAC Name

4-(hydroxymethyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDFORUPYBJQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209263
Record name 4-Dimethylcarbamoylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylcarbamoylbenzyl alcohol

CAS RN

60519-03-1
Record name 4-Dimethylcarbamoylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060519031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dimethylcarbamoylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Dimethylcarbamoylbenzyl alcohol
Reactant of Route 2
Reactant of Route 2
4-Dimethylcarbamoylbenzyl alcohol
Reactant of Route 3
4-Dimethylcarbamoylbenzyl alcohol
Reactant of Route 4
4-Dimethylcarbamoylbenzyl alcohol
Reactant of Route 5
Reactant of Route 5
4-Dimethylcarbamoylbenzyl alcohol
Reactant of Route 6
Reactant of Route 6
4-Dimethylcarbamoylbenzyl alcohol

Citations

For This Compound
1
Citations
VS Chauhan, SJ Ratcliffe… - International Journal of …, 1980 - Wiley Online Library
… Key words: amino-protection; 4-dimethylcarbamoylbenzyl alcohol; 4-dimethylcarbamoylbenzyl bromide: hydroxy-protection; lysine; peptide synthesis; serine; tyrosine. …
Number of citations: 11 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.